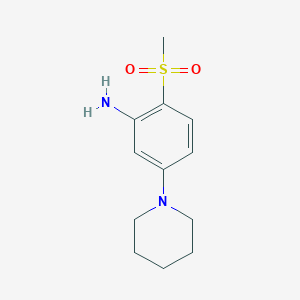

2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Description

Contextualization within Substituted Aniline (B41778) and Piperidine (B6355638) Chemical Space

Substituted anilines are a cornerstone of medicinal chemistry, serving as precursors and key structural elements in a vast array of pharmaceuticals. The aniline moiety provides a versatile scaffold that can be functionalized to modulate electronic properties, lipophilicity, and metabolic stability. The substitution pattern on the aniline ring in 2-Methylsulfonyl-5-(piperidin-1-yl)aniline, with a methylsulfonyl group at the 2-position and a piperidine ring at the 5-position, creates a specific electronic and steric environment that can influence its interactions with biological targets.

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in approved drugs. tradingchem.comnih.gov Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimal binding to protein targets. uni.lu The incorporation of a piperidine ring can enhance a molecule's solubility, metabolic stability, and ability to cross biological membranes. Phenylpiperidines, where a phenyl group is attached to the piperidine ring, are a well-known class of compounds with a wide range of pharmacological activities, including analgesic and antipsychotic effects. wikipedia.org

The linkage of the piperidine ring to the aniline core in this compound places it within the broader chemical space of phenylpiperidine derivatives, a class of compounds extensively explored for their interactions with the central nervous system.

Academic Significance of Methylsulfonyl and Piperidinyl Moieties in Drug Discovery Research

The methylsulfonyl group (-SO2CH3) is a functional group that has gained significant attention in drug discovery due to its favorable physicochemical properties. It is a strong hydrogen bond acceptor, which can enhance binding affinity to biological targets. nih.govnih.gov Furthermore, the introduction of a methylsulfonyl group can improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. bldpharm.com This group can also modulate the solubility and electronic properties of a molecule, making it a valuable tool for lead optimization in medicinal chemistry. sci-hub.se

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to introduce conformational rigidity and provide a handle for further chemical modification. guidechem.com Its basic nitrogen atom can be protonated at physiological pH, allowing for the formation of ionic interactions with biological macromolecules. The diverse substitution patterns possible on the piperidine ring have led to its incorporation in a wide range of drugs targeting various diseases. tradingchem.comnih.gov The combination of the methylsulfonyl group's metabolic stability and the piperidine ring's favorable pharmacokinetic properties makes their inclusion in a single molecule a rational approach in the design of novel drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-5-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-17(15,16)12-6-5-10(9-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGRGULHKZNGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methylsulfonyl 5 Piperidin 1 Yl Aniline and Its Derivatives

Established Synthetic Routes to the Core Structure

The assembly of the 2-Methylsulfonyl-5-(piperidin-1-yl)aniline scaffold relies on a series of well-established chemical transformations. These routes typically involve the sequential or convergent formation of the piperidine (B6355638) ring, introduction of the methylsulfonyl group, and integration of the phenylamine moiety.

Strategies for Piperidine Ring Formation (e.g., Cyclization Reactions)

While in many syntheses, piperidine is introduced as a pre-formed reagent, the formation of the piperidine ring de novo is a fundamental aspect of heterocyclic chemistry, offering a pathway to novel substituted analogs. Key strategies include:

Catalytic Hydrogenation of Pyridines: This is one of the most common methods for synthesizing the piperidine core. researchgate.net Substituted pyridines can be reduced to their corresponding piperidines using various catalysts under hydrogen pressure. Platinum oxides (e.g., PtO2, Adams' catalyst) and rhodium-on-carbon are effective for this transformation. asianpubs.orgorganic-chemistry.org Recent advancements have demonstrated electrocatalytic hydrogenation at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure methods. nih.govacs.org

Reductive Amination of Dicarbonyl Compounds: A powerful method for constructing the piperidine ring involves the double reductive amination of 1,5-dicarbonyl compounds, such as glutaraldehyde (B144438) or its derivatives, with a primary amine. chim.itmdpi.com This reaction forms the heterocyclic ring in a single step by creating two new carbon-nitrogen bonds.

Dieckmann Condensation: The intramolecular cyclization of diesters, known as the Dieckmann condensation, is a classical method for forming cyclic β-keto esters, which are precursors to piperidinones (ketopiperidines). dtic.milcore.ac.uk For instance, the cyclization of an N-substituted bis(carboxyethyl)amine derivative yields a piperidinone that can be further modified. researchgate.net This approach is particularly useful for creating piperidine rings with substitution at various positions.

Table 1: Comparison of Piperidine Ring Formation Strategies

| Method | Precursors | Key Reagents/Conditions | Advantages |

| Catalytic Hydrogenation | Substituted Pyridines | H₂, PtO₂, Rh/C, or Electrocatalysis | High availability of pyridine (B92270) precursors. |

| Reductive Amination | 1,5-Dicarbonyl compounds, Primary amines | NaBH₃CN, NaBH(OAc)₃ | Forms the ring in a single pot. |

| Dieckmann Condensation | N,N-disubstituted diesters | Strong base (e.g., NaOEt) | Provides access to functionalized piperidinones. |

Introduction of the Methylsulfonyl Group via Electrophilic/Nucleophilic Substitution

One common approach involves the oxidation of a corresponding methylthio (SCH₃) group. For instance, a substituted thioanisole (B89551) can be oxidized to the methylsulfonyl level using strong oxidizing agents like hydrogen peroxide, often catalyzed by sodium tungstate.

Alternatively, the synthesis can begin with a precursor that already contains a sulfonyl group. For example, a reaction might start with a substituted benzenesulfonyl chloride. This electrophilic reagent can be used to form sulfonamides, or it can be reduced and alkylated to form the desired methylsulfonyl group. In some patented procedures, a nitro-substituted toluene (B28343) is first subjected to a sulfonation reaction with chlorosulfonic acid, followed by further transformations to yield a methylsulfonyl-substituted aromatic ring.

Coupling Reactions for Phenylamine Moiety Integration

The final key connection in the synthesis of the target molecule is the formation of the C-N bond between the aniline (B41778) ring and the piperidine nitrogen. The Buchwald-Hartwig amination has become the preeminent method for this transformation. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-N bonds between aryl halides (or triflates) and amines, including cyclic secondary amines like piperidine.

The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and can influence reaction rates and yields. Bidentate phosphine ligands and sterically hindered ligands have been developed to improve the efficiency of coupling with a wide range of amines and aryl halides. This method's broad functional group tolerance makes it highly suitable for complex molecule synthesis.

A plausible synthetic route would involve the Buchwald-Hartwig coupling of 5-bromo-2-(methylsulfonyl)aniline with piperidine to yield the final product, This compound .

Advanced Synthetic Approaches for Structural Diversity

To explore the chemical space around the this compound scaffold, more advanced synthetic strategies are employed. These methods focus on achieving specific stereochemical outcomes, controlling the placement of substituents with high precision, and rapidly generating large numbers of related compounds.

Stereoselective and Regioselective Synthesis

Regioselectivity in the synthesis of polysubstituted anilines is a significant challenge due to the strong ortho- and para-directing nature of the amino group. To overcome this, chemists often employ directing groups that can guide C-H functionalization to a specific position, such as the meta position, which is otherwise difficult to access. researchgate.net For example, a removable pyrimidine (B1678525) directing group can be used to facilitate the rhodium-catalyzed C-H amidation of anilines at the ortho position. acs.orgdntb.gov.ua Such strategies allow for the precise construction of complex substitution patterns that would be challenging to achieve with classical electrophilic aromatic substitution reactions.

Stereoselectivity becomes critical when derivatives of the core structure contain chiral centers, particularly on the piperidine ring. A variety of methods have been developed for the stereoselective synthesis of substituted piperidines:

Asymmetric Hydrogenation: Chiral catalysts or auxiliaries can be used in the hydrogenation of substituted pyridines to produce enantioenriched piperidines.

Intramolecular Aza-Michael Additions: The cyclization of a chiral amine onto an α,β-unsaturated ester or ketone can proceed with high diastereoselectivity, controlled by the existing stereocenters in the molecule. rsc.org

Double Reductive Amination Cascades: When using chiral dicarbonyl precursors, often derived from the chiral pool (e.g., sugars), the double reductive amination can produce highly functionalized, stereochemically defined piperidines. rsc.org

Parallel Synthesis and Combinatorial Library Generation

To efficiently explore structure-activity relationships, particularly in drug discovery, parallel synthesis and combinatorial chemistry are employed to create libraries of related compounds. nih.gov In parallel synthesis, a large number of individual compounds are synthesized simultaneously in an array format, such as a 96-well plate. nih.govmdpi.com

For the this compound scaffold, a library could be generated by varying the three main components of the molecule:

The Substituted Aniline Core: A variety of substituted anilines could be used as starting materials to explore the effect of different functional groups on the aromatic ring.

The Sulfonyl Group: Different alkyl or aryl sulfonyl chlorides could be used to generate a range of sulfonamide or sulfone analogs.

The Cyclic Amine: A diverse set of substituted piperidines, as well as other cyclic amines (e.g., morpholine, piperazine), could be coupled to the aniline core to investigate the impact of the heterocyclic component.

These libraries can be rapidly synthesized and screened for desired properties, accelerating the identification of lead compounds for further development. nih.govmdpi.com

Process Chemistry Considerations and Scalability in Research

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives necessitates a thorough evaluation of process chemistry principles to ensure safety, efficiency, and economic viability. Key considerations in the scalability of synthetic routes for this class of compounds revolve around the strategic choice of starting materials, optimization of reaction conditions, and the development of robust purification methods.

The synthesis of substituted anilines, particularly those bearing both sulfonyl and piperidinyl moieties, often involves multi-step sequences that present unique challenges on a larger scale. For instance, the introduction of the methylsulfonyl group onto the aniline ring is a critical transformation. While various methods exist for the sulfonylation of anilines, many rely on reagents that are hazardous or costly for industrial applications. nih.govsemanticscholar.org The selection of a suitable sulfonating agent and the control of reaction parameters to ensure regioselectivity and minimize the formation of polysulfonated byproducts are paramount. nih.gov Visible-light-mediated sulfonylation reactions using sulfonyl fluorides have emerged as a milder and more modifiable alternative, although their scalability may be contingent on the efficiency of the photochemical setup. nih.gov

Another crucial aspect is the N-arylation of piperidine to form the C-N bond with the aniline core. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for this purpose. However, the cost of palladium or copper catalysts and ligands, as well as the need for their efficient removal from the final product, are significant considerations in process chemistry. researchgate.net The development of catalyst systems with high turnover numbers and the potential for catalyst recycling are active areas of research to enhance the economic feasibility of such processes. The table below outlines a comparative analysis of different catalytic systems that could be adapted for the N-arylation of piperidine with a suitable bromo- or chloro-substituted methylsulfonylaniline precursor.

Table 1: Comparison of Catalytic Systems for N-Arylation of Piperidine

| Catalyst System | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Process Considerations |

| Pd(OAc)₂ | XPhos | Toluene | 100-120 | 12-24 | 85-95 | High cost of palladium and ligand; requires inert atmosphere. |

| CuI | 1,10-Phenanthroline | DMF | 110-130 | 24-48 | 70-85 | Lower catalyst cost; may require higher temperatures and longer reaction times. |

| NiCl₂(dppp) | dppp | Dioxane | 80-100 | 18-36 | 75-90 | More cost-effective than palladium; potential for nickel contamination. |

| Photocatalyst | Ir(ppy)₃ | Acetonitrile (B52724) | Room Temp | 24-72 | 60-80 | Mild conditions; requires specialized photochemical reactors for scale-up. |

Furthermore, the hydrogenation of pyridine derivatives to form the piperidine ring is a common strategy that can be employed early in the synthesis. nih.gov The scalability of hydrogenation reactions is well-established in the pharmaceutical industry, but factors such as catalyst selection (e.g., PtO₂, Rh/C), hydrogen pressure, and temperature must be carefully optimized to ensure complete conversion and stereoselectivity, if applicable. nih.gov

Purification of the final compound and intermediates on a large scale presents another set of challenges. Crystallization is often the preferred method for purification in process chemistry due to its efficiency and cost-effectiveness. Developing a robust crystallization process for this compound would involve screening various solvents and optimizing conditions to achieve the desired purity and crystal form. The table below illustrates a hypothetical solvent screening for the crystallization of a final product with similar characteristics.

Table 2: Illustrative Solvent Screening for Crystallization

| Solvent | Solubility at 25°C (g/L) | Solubility at 78°C (g/L) | Crystal Habit | Purity (%) | Scalability Notes |

| Ethanol | 15 | 150 | Needles | 99.5 | Good solubility profile; flammable. |

| Isopropanol | 10 | 120 | Prisms | 99.7 | Lower cost than ethanol; good for large-scale operations. |

| Ethyl Acetate | 5 | 80 | Plates | 99.2 | Potential for oiling out; requires careful cooling control. |

| Toluene | 2 | 50 | Blocks | 98.5 | Higher boiling point; potential for residual solvent. |

Structure Activity Relationship Sar Studies of 2 Methylsulfonyl 5 Piperidin 1 Yl Aniline Analogues

Influence of Aromatic Ring Substitutions on Biological Activity

The aromatic aniline (B41778) ring is a critical component for molecular recognition and binding to biological targets. Altering its substitution pattern can profoundly impact activity through various mechanisms.

Electronic and Steric Effects of Substituents

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO2), cyano (CN), and haloalkanes (e.g., CF3) decrease the electron density of the aromatic ring. This can influence the pKa of the aniline nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions. For instance, in a study of chlorothalonil (B1668833) derivatives, the introduction of an electron-withdrawing NO2 group at the 4-position of a phenyl ring was found to significantly enhance fungicidal activity. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and alkyl groups increase the electron density of the ring. In some Schiff bases derived from aniline, an electron-releasing methoxy group led to the highest activity against certain bacterial strains, suggesting that increased electron density can be favorable for chelation with bacterial components. jocpr.com

Steric effects refer to the influence of a substituent's size and shape on molecular conformation and binding. Bulky substituents can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding to a receptor's active site. Conversely, they can also promote favorable conformations or provide additional van der Waals interactions. The methylation of a lead compound, a common strategy in drug design, can fill hydrophobic pockets in a binding site, displace water molecules, and restrict bond rotation to lock in a bioactive conformation, often leading to improved potency and metabolic stability. nih.govmdpi.com

The interplay between electronic and steric properties is crucial. The table below illustrates how different substituents on an aromatic ring can modulate biological activity.

| Substituent | Position | Electronic Effect | Steric Effect | General Impact on Activity |

| Nitro (NO₂) | Para | Strong EWG | Moderate | Can enhance activity by altering electronics and H-bonding. nih.gov |

| Methoxy (OCH₃) | Para | Strong EDG | Moderate | May increase activity through H-bonding or favorable electronic effects. jocpr.com |

| Chlorine (Cl) | Ortho/Para | EWG (inductive), EDG (resonance) | Small | Can improve lipophilicity and membrane permeability. |

| Methyl (CH₃) | Meta/Para | Weak EDG | Small | Can fill hydrophobic pockets and improve metabolic stability. nih.govmdpi.com |

| Trifluoromethyl (CF₃) | Meta | Strong EWG | Moderate | Increases lipophilicity and can block metabolic oxidation. |

Positional Isomerism and Pharmacological Profiles

The position of a substituent on the aromatic ring can dramatically alter a compound's pharmacological profile. Moving a functional group from one position to another (e.g., ortho, meta, para) changes the spatial relationship between key interaction points of the ligand and the amino acid residues of the target protein.

A classic example is the rearrangement of arylsulfamates, where thermal conditions can control whether a sulfonyl group adds to the para or ortho position of an aniline. nih.gov This demonstrates that the position of the sulfonyl group is tunable, and this positional change directly impacts the molecule's geometry and how it presents its binding motifs. nih.gov In the development of inhibitors, moving a substituent can shift the molecule's interaction from one part of a binding pocket to another, potentially switching the compound from an agonist to an antagonist or altering its selectivity between receptor subtypes. In one study, modifications to the position of substituents on a phenyl ring attached to a piperazine (B1678402) moiety were critical in restoring inhibitory effects on biological transporters. polyu.edu.hk

Conformational and Substituent Effects of the Piperidine (B6355638) Ring System

The piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to introduce a three-dimensional character and a basic nitrogen atom, which is often crucial for ligand-target interactions. thieme-connect.comnih.gov

Impact of N-Substitution on Ligand-Target Interactions

The nitrogen atom of the piperidine ring is a key site for modification. It is often protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in a receptor binding site. nih.gov

Modifying the substituent attached to this nitrogen can influence:

Basicity: The pKa of the piperidine nitrogen can be tuned by the electronic properties of the N-substituent, affecting the strength of ionic interactions.

Steric Bulk: The size of the N-substituent can dictate the accessibility of the nitrogen's lone pair for hydrogen bonding or its ability to fit into a specific sub-pocket of the binding site.

In studies of piperazine-based compounds, which are structurally related to piperidines, the protonated nitrogen atom was found to be critical for anchoring ligands into the binding site of the sigma 1 receptor through interactions with key acidic residues. nih.gov Similarly, for a series of Mycobacterium tuberculosis inhibitors, modifications on the piperazine ring, including the N-substituent, significantly impacted both enzyme inhibition and whole-cell activity, highlighting the ring's importance. nih.gov

Stereochemical Influence of Piperidine Chirality

Introducing chiral centers into the piperidine ring can have a profound effect on biological activity. thieme-connect.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.govresearchgate.net

The stereochemistry of the piperidine ring dictates the spatial orientation of its substituents. A substituent in an equatorial position will project differently from one in an axial position, which can be the deciding factor in achieving a productive binding interaction. nih.gov The introduction of chirality can lead to:

Enhanced Potency: One enantiomer (the eutomer) may fit the binding site much better than the other (the distomer), leading to a significant difference in potency.

Improved Selectivity: Different stereoisomers may show varying affinities for different receptor subtypes, allowing for the development of more selective drugs.

Altered Pharmacokinetics: Stereochemistry can affect how a drug is absorbed, distributed, metabolized, and excreted. nih.gov

Studies have consistently shown that stereochemistry plays a pivotal role in the biological activity of chiral compounds. malariaworld.org For piperidine-containing molecules, introducing a chiral center can effectively modulate physicochemical properties and enhance biological selectivity. thieme-connect.com

Modulation of the Methylsulfonyl Moiety and Related Sulfonyl Groups

The methylsulfonyl (-SO₂CH₃) group is a versatile functional group in drug design. namiki-s.co.jp It is a strong hydrogen bond acceptor through its two oxygen atoms and is metabolically stable. namiki-s.co.jpsioc-journal.cn Its inclusion can significantly influence a molecule's polarity, solubility, and electronic properties.

Modifying this moiety can fine-tune the compound's profile. Key strategies include:

Altering the Alkyl Group: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) can probe for additional hydrophobic interactions in the binding pocket. The "magic methyl" effect demonstrates that even a small change from -H to -CH₃ can drastically alter binding affinity and pharmacological properties. mdpi.com

Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or carboxylates. sioc-journal.cn Conversely, the entire methylsulfonyl group can be replaced with other sulfonyl-containing groups (e.g., sulfonamides, -SO₂NHR) or other polar groups to explore different interactions. For example, replacing a methylsulfonyl group with a sulfonamide introduces a hydrogen bond donor (the N-H), which could form new, beneficial interactions with the target. Studies on sulfonamide derivatives have shown that the presence of an NH-CO group can enhance activity compared to analogues without it. researchgate.net

Positional Changes: As discussed in section 3.1.2, moving the sulfonyl group to a different position on the aniline ring would fundamentally change the molecule's structure and its interactions with a biological target. nih.gov

The incorporation of a methylsulfonyl moiety is a key feature in many selective COX-2 inhibitors, where it binds to a specific sub-pocket of the enzyme active site. nih.gov This highlights the group's importance in directing specific ligand-target interactions.

The table below summarizes the potential impact of modulating the methylsulfonyl group.

| Modification | Rationale | Potential Outcome |

| Change -SO₂CH₃ to -SO₂C₂H₅ | Probe for larger hydrophobic pocket | Increased or decreased potency depending on pocket size. |

| Change -SO₂CH₃ to -SO₂NH₂ | Introduce H-bond donor, alter polarity | New H-bonding interactions, improved solubility, altered activity. researchgate.net |

| Change -SO₂CH₃ to -C(=O)CH₃ | Bioisosteric replacement (sulfonyl to carbonyl) | Retain H-bond acceptor ability, slightly alter geometry and electronics. sioc-journal.cn |

Bioisosteric Replacements and Their Pharmacological Consequences

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. In the context of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline analogues, bioisosteric replacements of the piperidine ring can have profound effects on the compound's pharmacological profile.

One notable bioisosteric replacement for the piperidine ring is the use of azaspiro[3.3]heptane. This rigid spirocyclic system can mimic the three-dimensional orientation of the piperidine ring while offering distinct advantages. For instance, replacing the piperidine ring with 2-azaspiro[3.3]heptane has been shown to reduce lipophilicity, which can be beneficial for improving the pharmacokinetic properties of a drug candidate. nih.gov More recently, 1-azaspiro[3.3]heptane has been explored as a novel piperidine bioisostere, demonstrating similar basicity and solubility to piperidine but with enhanced metabolic stability. nih.gov

The pharmacological consequences of such replacements can be significant. For example, in some contexts, the introduction of a more rigid scaffold like azaspiro[3.3]heptane can lead to a more defined orientation of substituents, potentially enhancing binding affinity to the target receptor. Conversely, the altered conformational flexibility might be detrimental if the target requires a more adaptable ligand.

Below is an illustrative data table summarizing the potential pharmacological consequences of bioisosteric replacement of the piperidine ring in a hypothetical series of 2-Methylsulfonyl-5-(substituted)aniline analogues.

| Compound | Piperidine Bioisostere | Hypothetical Receptor Binding Affinity (Ki, nM) | Observed Pharmacological Effect |

| Parent Compound | Piperidine | 10 | Baseline Activity |

| Analogue 1 | Pyrrolidine | 50 | Decreased Potency |

| Analogue 2 | Azepane | 100 | Significantly Decreased Potency |

| Analogue 3 | Morpholine | 25 | Moderately Decreased Potency, Increased Polarity |

| Analogue 4 | 1-Azaspiro[3.3]heptane | 8 | Increased Potency and Metabolic Stability |

This data is illustrative and based on established principles of medicinal chemistry. The actual effects would need to be determined experimentally.

Role of the Sulfonyl Group in Molecular Recognition

The methylsulfonyl group (-SO2CH3) at the 2-position of the aniline ring is a critical pharmacophoric element that plays a multifaceted role in molecular recognition and binding affinity. The sulfonyl group is a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors on the receptor surface. researchgate.net This directional interaction is often crucial for anchoring the ligand in the binding pocket and ensuring proper orientation for optimal activity.

The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, which can significantly enhance the binding affinity of the molecule to its target protein. researchgate.net The introduction of a sulfonyl group can also influence the molecule's electronic properties and metabolic stability. researchgate.net

Bioisosteric replacement of the sulfonyl group can be a valuable strategy to modulate these properties. A prominent bioisostere for the sulfone and sulfonamide functionalities is the sulfoximine (B86345) group (-S(O)(NH)CH3). Sulfoximines are aza-analogues of sulfones and can also act as hydrogen bond acceptors. nih.gov A key advantage of the sulfoximine moiety is the presence of an additional vector for substitution at the nitrogen atom, offering opportunities for further chemical modification to fine-tune the molecule's properties. sci-hub.se The replacement of a sulfone with a sulfoximine has, in some cases, led to improved metabolic stability and aqueous solubility. nih.govsci-hub.se

The following table illustrates the potential impact of modifying or replacing the sulfonyl group on receptor interaction in a hypothetical series of analogues.

| Compound | Modification to Sulfonyl Group | Hypothetical Receptor Binding Affinity (Ki, nM) | Key Interaction with Receptor |

| Parent Compound | -SO2CH3 | 10 | Strong H-bond acceptor |

| Analogue 5 | -SOCH3 (Sulfoxide) | 30 | Weaker H-bond acceptor |

| Analogue 6 | -S(O)(NH)CH3 (Sulfoximine) | 12 | Maintained H-bond acceptor, altered electronics |

| Analogue 7 | -C(O)CH3 (Ketone) | 80 | Different geometry and H-bonding capacity |

This data is illustrative and based on established principles of medicinal chemistry. The actual effects would need to be determined experimentally.

Computational Chemistry and Molecular Modeling of 2 Methylsulfonyl 5 Piperidin 1 Yl Aniline Analogues

Molecular Docking Studies of Ligand-Biomolecule Complexes

Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a receptor. This method is crucial for understanding the structural basis of molecular recognition and for predicting the binding affinity of novel compounds.

For analogues of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline, docking studies have been instrumental in elucidating their binding modes with various protein targets, such as sigma receptors and tankyrases. These studies consistently reveal that the distinct chemical moieties of the scaffold engage in specific interactions with amino acid residues in the receptor's binding pocket.

The protonated nitrogen within the piperidine (B6355638) ring is frequently predicted to form a crucial salt bridge or strong hydrogen bond with acidic residues, such as glutamate (B1630785) or aspartate, anchoring the ligand in the active site. nih.govunict.itproquest.com For instance, in studies of sigma-1 receptor (S1R) ligands, this interaction with Glu172 is considered essential for high-affinity binding. nih.govproquest.comnih.gov The methylsulfonyl group often acts as a hydrogen bond acceptor, interacting with backbone or side-chain donors of residues within the binding site. scispace.com The aromatic aniline (B41778) ring and the aliphatic piperidine ring typically engage in hydrophobic and van der Waals interactions with nonpolar residues, further stabilizing the ligand-protein complex. nih.govunict.it In some cases, cation-π interactions between the charged piperidine and aromatic residues like phenylalanine have also been observed. unict.it

Through the analysis of docked ligand poses, the architecture of the corresponding binding sites has been characterized. For S1R, the binding site is described as having a central anionic site (containing Glu172) flanked by two hydrophobic pockets. nih.govunict.it Analogues of this compound orient themselves to occupy these regions effectively; the piperidine nitrogen interacts with the anionic center, while the aromatic and aliphatic parts of the molecule fit into the hydrophobic sub-pockets defined by residues like Met93, Leu95, Phe107, and Tyr206. unict.itnih.gov

In the case of tankyrase inhibitors, the binding site is located in the NAD+ binding groove of the catalytic domain. mdpi.comacs.org This site is often characterized by a nicotinamide (B372718) subpocket where the core of the inhibitor binds. The architecture allows for specific hydrogen bonds with residues like Gly1185 and Ser1221, while adjacent hydrophobic regions accommodate other parts of the inhibitor. mdpi.com The precise characterization of these binding site features is critical for designing analogues with improved selectivity and potency.

Table 1: Key Molecular Interactions Identified in Docking Studies of Analogues

| Moiety of Analogue | Interaction Type | Target Protein Residues (Examples) |

| Piperidine Nitrogen | Salt Bridge / Hydrogen Bond | Glu172, Asp126 (Sigma-1 Receptor) |

| Cation-π Interaction | Phe107 (Sigma-1 Receptor) | |

| Methylsulfonyl Group | Hydrogen Bond (Acceptor) | Gly83, Ala175 (Falcipain-2) |

| Aniline Ring | Hydrophobic / π-π Stacking | Trp89, Phe133, Trp164 (Sigma-1 Receptor) |

| Piperidine Ring | Hydrophobic Interaction | Leu105, Leu182, Ala185 (Sigma-1 Receptor) |

Pharmacophore Modeling and Virtual Ligand Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological effect. These models serve as powerful 3D queries for screening large chemical databases to find novel active compounds. nih.govjbcpm.com

Both structure-based and ligand-based pharmacophore models have been developed to guide the discovery of compounds structurally related to this compound. Ligand-based models are derived from a set of known active molecules, identifying common features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positively ionizable centers. scispace.commdpi.com For example, a common pharmacophore for ligands targeting serotonin (B10506) or sigma receptors includes a positively charged center (from the piperidine), at least one hydrophobic/aromatic region, and a hydrogen bond acceptor. proquest.comscispace.com

Structure-based models are derived from the 3D coordinates of a ligand-receptor complex. nih.gov These models define the key interaction points within the binding site, providing a more targeted template for virtual screening. nih.gov For this class of compounds, a typical pharmacophore would include features corresponding to the key interactions observed in docking studies: a positive ionizable feature for the piperidine nitrogen, a hydrogen bond acceptor for the sulfonyl group, and hydrophobic features for the aromatic and aliphatic rings.

Pharmacophore models are frequently used as filters in virtual screening campaigns to rapidly identify potential "hit" compounds from vast chemical libraries. nih.govjbcpm.com By searching for molecules that match the 3D arrangement of the pharmacophore features, researchers can prioritize a smaller, more manageable set of compounds for experimental testing. This approach has successfully led to the discovery of novel scaffolds for various targets. For instance, screening campaigns based on pharmacophore models for G-protein coupled receptors have identified new classes of ligands, including those with sulfonamide and piperidine moieties. scispace.com The use of these models significantly reduces the time and cost associated with high-throughput screening, accelerating the drug discovery pipeline. nih.gov

Table 2: Common Pharmacophore Features for Analogues

| Pharmacophore Feature | Corresponding Chemical Moiety |

| Positive Ionizable (PI) | Protonated Piperidine Nitrogen |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens |

| Hydrophobic (H) / Aromatic (AR) | Aniline Ring, Piperidine Ring |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govnih.gov MD simulations calculate the trajectory of atoms and molecules, providing insights into the conformational flexibility and stability of the binding pose. nih.gov

For analogues of this compound, MD simulations are used to validate the binding modes predicted by docking. nih.gov By simulating the behavior of the ligand-protein complex in a solvated environment for periods typically ranging from nanoseconds to microseconds, researchers can confirm that the key interactions are maintained. nih.govnih.gov

A key metric used in these analyses is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. nih.govrasayanjournal.co.in A stable RMSD value for the ligand and the protein's backbone atoms indicates that the complex has reached equilibrium and the binding pose is stable. nih.govresearchgate.net Fluctuations in RMSD can signal conformational changes or instability in the binding. nih.gov These simulations provide a more rigorous assessment of the predicted binding mode and help refine the understanding of the molecular recognition process. nih.gov

Table 3: Illustrative Molecular Dynamics Simulation Stability Data

| Ligand-Protein Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Stability Assessment |

| Analogue A - S1R | 100 | 1.8 ± 0.4 | Stable Binding Pose |

| Analogue B - S1R | 100 | 4.5 ± 1.2 | Unstable / Conformational Shift |

| Analogue C - Tankyrase | 100 | 2.1 ± 0.5 | Stable Binding Pose |

(Note: Data are illustrative examples based on typical simulation outcomes.)

Protein Flexibility and Induced Fit Mechanisms

The binding of a ligand to a protein is a dynamic process that can involve significant conformational changes in both molecules. The concepts of conformational selection and induced fit are two predominant models that describe these binding events. In the context of this compound analogues, understanding how a target protein adapts to the binding of these ligands is crucial for rational drug design.

Molecular dynamics (MD) simulations are a key computational tool for investigating protein flexibility. These simulations can model the movement of atoms in a protein over time, providing a detailed picture of its conformational landscape. By simulating the protein both in its unbound (apo) state and in complex with a ligand, researchers can observe how the ligand influences the protein's dynamics. For instance, the binding of a ligand might stabilize a particular protein conformation that is not frequently observed in the apo state, a hallmark of the induced fit mechanism. nih.gov

Studies on related heterocyclic compounds have shown that both conformational selection and induced fit can play a role in ligand binding. nih.gov For example, a protein might exist in an ensemble of conformations, and a ligand may preferentially bind to a pre-existing conformation that is competent for binding (conformational selection). Subsequently, smaller conformational adjustments may occur to optimize the interactions, representing an induced fit component. nih.gov The specific mechanism is often dependent on the specific protein-ligand system under investigation.

Ligand Dynamics and Solvent Effects

The behavior of the ligand itself, both in the solvent and within the protein's binding pocket, is another critical aspect of molecular modeling. The conformational flexibility of this compound analogues can influence their ability to adopt the optimal geometry for binding. The piperidine ring, for instance, can exist in different chair and boat conformations, and the orientation of the methylsulfonyl and aniline groups can also vary.

Solvent effects are also a significant consideration. The interactions of the ligand and protein with surrounding water molecules can have a profound impact on binding affinity. Explicit solvent MD simulations, where individual water molecules are included in the simulation, can provide a highly detailed view of these interactions. These simulations can reveal the role of water molecules in mediating protein-ligand interactions or the energetic cost of displacing water from the binding site upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Chemoinformatics provides the tools and techniques to generate, manage, and analyze the chemical information used in QSAR modeling.

Development of Predictive Models for Biological Efficacy

For a series of this compound analogues, QSAR models can be developed to predict their biological efficacy, such as their inhibitory activity against a particular enzyme or their binding affinity to a receptor. These models are built by calculating a set of molecular descriptors for each analogue and then using statistical methods to correlate these descriptors with the observed biological activity.

A typical QSAR workflow involves the following steps:

Data Set Preparation: A series of analogues with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. wu.ac.th

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, such as cross-validation and external validation. researchgate.net

The resulting QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.

Property-Activity Relationship Descriptors

The descriptors that are found to be significant in a QSAR model provide valuable insights into the property-activity relationships of the compound series. These descriptors highlight the key molecular features that are important for biological activity.

Below is a table of common descriptor classes and their potential relevance to the activity of this compound analogues:

| Descriptor Class | Examples | Potential Relevance to Activity |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Influences electrostatic interactions with the target protein, such as hydrogen bonding and pi-pi stacking. |

| Steric | Molecular volume, surface area, shape indices | Determines the goodness of fit within the binding pocket and can influence selectivity. |

| Hydrophobic | LogP, molar refractivity | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

| Topological | Connectivity indices, shape indices | Encodes information about the branching and overall shape of the molecule. |

Advanced Analytical Methodologies for Research on 2 Methylsulfonyl 5 Piperidin 1 Yl Aniline

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the definitive structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques map out the molecular framework, identify functional groups, and confirm atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. google.com It provides detailed information about the carbon-hydrogen framework of a molecule.

For 2-Methylsulfonyl-5-(piperidin-1-yl)aniline, ¹H NMR spectroscopy would be used to identify the different types of protons and their chemical environments. The spectrum is expected to show distinct signals for the aromatic protons on the aniline (B41778) ring, the aliphatic protons of the piperidine (B6355638) ring, the methyl protons of the sulfonyl group, and the amine (NH₂) protons. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent proton-proton couplings. google.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would typically produce a distinct signal, allowing for a complete carbon count. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing crucial clues about the molecule's structure. Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign these proton and carbon signals by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural motifs.

¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | Multiplet | 3H |

| Amine-NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |

| Piperidine-H (α to N) | 3.0 - 3.2 | Multiplet | 4H |

| Methylsulfonyl-CH₃ | 2.9 - 3.1 | Singlet | 3H |

¹³C NMR (in CDCl₃)

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 145 - 150 |

| Aromatic C-S | 130 - 135 |

| Aromatic C-H | 110 - 125 |

| Piperidine C (α to N) | 50 - 55 |

| Methylsulfonyl CH₃ | 40 - 45 |

| Piperidine C (β to N) | 25 - 30 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural insights. For this compound (Molecular Formula: C₁₂H₁₈N₂O₂S), the nominal molecular weight is approximately 254.35 g/mol . researchgate.net

High-Resolution Mass Spectrometry (HRMS) can measure the molecular mass with very high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the compound's elemental formula. msu.edu This is a critical step in confirming the identity of a newly synthesized compound.

The molecule would likely be analyzed using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatograph (LC-MS). synquestlabs.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. The fragmentation pattern observed in the mass spectrum can also support the proposed structure, with predictable cleavages occurring at the sulfonyl and piperidine groups.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Species | Description | Expected Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | Molecular Ion | ~254.1143 |

| [M+H]⁺ | Protonated Molecule | ~255.1221 |

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key functional groups. The presence of the primary amine (NH₂) group of the aniline would be indicated by a pair of stretches in the 3300-3500 cm⁻¹ region. The sulfonyl (SO₂) group would exhibit strong, characteristic symmetric and asymmetric stretching bands. Aliphatic C-H stretches from the piperidine and methyl groups, as well as aromatic C-H and C=C stretches from the aniline ring, would also be clearly visible.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretch | 1300 - 1350 and 1140 - 1160 |

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the target compound from impurities, unreacted starting materials, and byproducts, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A typical setup for a molecule like this compound would involve reversed-phase chromatography. In this mode, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol).

The compound would elute from the column at a specific retention time, producing a peak in the chromatogram. The purity of the sample is generally determined by calculating the area percentage of the main peak relative to the total area of all peaks detected, often by a UV detector set to a wavelength where the aniline ring absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sandia.gov It is highly effective for separating and identifying volatile and semi-volatile compounds.

While anilines can sometimes exhibit poor peak shape in GC due to their basicity, the technique can still be valuable for analyzing potential volatile impurities. nih.gov The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum for the component. This allows for the confident identification of the main compound and any separated impurities.

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of the latest available research, detailed X-ray crystallography data for the specific compound this compound is not publicly available in peer-reviewed literature or structural databases. While crystallographic studies are common for analogous structures containing piperidine or methylsulfonyl functional groups, the specific crystal structure, conformational analysis, and absolute stereochemistry determined by this method for this compound have not been reported.

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This methodology is instrumental in determining bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. For a compound like this compound, X-ray crystallography could definitively establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the spatial relationship between the piperidinyl, methylsulfonyl, and aniline moieties.

Furthermore, if the molecule were to be resolved into enantiomers, X-ray crystallography using anomalous dispersion would be the definitive method for determining the absolute stereochemistry of the chiral centers.

The generation of single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. The process involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Although no specific data exists for the title compound, the following tables represent the type of crystallographic data that would be obtained from such an analysis. The values presented are hypothetical and for illustrative purposes only, based on common values for similar organic molecules.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₂H₁₈N₂O₂S |

| Formula weight | 254.35 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.123(4) Å |

| b | 12.456(5) Å |

| c | 11.789(4) Å |

| α | 90° |

| β | 105.12(3)° |

| γ | 90° |

| Volume | 1432.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.180 Mg/m³ |

| Absorption coefficient | 0.235 mm⁻¹ |

| F(000) | 544 |

| Data collection | |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12<=h<=12, -15<=k<=15, -14<=l<=14 |

| Reflections collected | 10123 |

| Independent reflections | 3124 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3124 / 0 / 160 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |

Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| S(1)-O(1) | 1.435(2) | O(1)-S(1)-O(2) | 118.5(1) |

| S(1)-O(2) | 1.438(2) | O(1)-S(1)-C(1) | 108.2(1) |

| S(1)-C(1) | 1.765(3) | O(2)-S(1)-C(1) | 108.0(1) |

| S(1)-C(7) | 1.771(3) | C(1)-S(1)-C(7) | 104.5(1) |

| N(1)-C(2) | 1.385(4) | C(2)-N(1)-C(6) | 118.9(3) |

| N(1)-C(6) | 1.389(4) | C(2)-N(1)-C(8) | 120.5(3) |

| N(2)-C(5) | 1.468(4) | C(5)-N(2)-C(9) | 112.1(3) |

| C-C (aromatic) | 1.39 (avg) | C-C-C (aromatic) | 120.0 (avg) |

| C-N (piperidine) | 1.47 (avg) | C-N-C (piperidine) | 111.5 (avg) |

| C-C (piperidine) | 1.53 (avg) | C-C-C (piperidine) | 110.0 (avg) |

Should crystallographic data for this compound become available, it would provide invaluable insight into its solid-state structure and intermolecular interactions, such as hydrogen bonding, which influence its physical properties.

Future Research Directions and Academic Prospects

Design and Synthesis of Next-Generation Analogues with Improved Specificity

The development of novel therapeutic agents from a lead compound like 2-Methylsulfonyl-5-(piperidin-1-yl)aniline hinges on the strategic design and synthesis of analogues with enhanced specificity for their biological targets. A primary focus in modern drug discovery, especially in oncology, is the development of protein kinase inhibitors that can selectively target mutated or overexpressed kinases driving disease progression, thereby minimizing off-target effects. nih.govstanford.edu

Future research will likely involve extensive Structure-Activity Relationship (SAR) studies to understand how modifications to the core structure impact target binding and selectivity. chemicalkinomics.com Key areas for synthetic modification could include:

The Piperidine (B6355638) Ring: Altering the substitution pattern on the piperidine ring or replacing it with other saturated heterocycles (e.g., morpholine, piperazine) to probe the binding pocket for additional interactions.

The Methylsulfonyl Group: Bioisosteric replacement of the methylsulfonyl group with other hydrogen bond acceptors or donors to modulate potency and physicochemical properties.

The Aniline (B41778) Core: Introduction of various substituents on the aromatic ring to enhance binding affinity and exploit unique features of the target's active site.

A particularly promising strategy is the design of covalent inhibitors. By incorporating a mildly reactive functional group (a "warhead") onto the scaffold, analogues can be designed to form a permanent covalent bond with a specific, non-conserved amino acid residue, such as cysteine, near the primary binding site. stanford.edu This approach can lead to highly potent and selective inhibitors, capable of achieving full target engagement in a cellular context. stanford.edu

| Compound | Modification from Parent Scaffold | Target Kinase A (IC₅₀, nM) | Target Kinase B (IC₅₀, nM) | Selectivity (B/A) |

|---|---|---|---|---|

| Parent Compound | N/A | 150 | 450 | 3 |

| Analogue 1 | 4-Fluoro on Aniline Ring | 80 | 420 | 5.25 |

| Analogue 2 | Replace Piperidine with Morpholine | 200 | 300 | 1.5 |

| Analogue 3 | Add Acrylamide warhead for Covalent Binding | 5 | >1000 | >200 |

Exploration of Polypharmacology and Multi-Target Modulators

While high specificity is often a primary goal, there is a growing appreciation for the therapeutic potential of polypharmacology—the ability of a single drug to modulate multiple targets simultaneously. mednexus.org Complex diseases such as cancer often involve redundant or compensatory signaling pathways, meaning that inhibiting a single target may lead to the activation of escape routes and eventual drug resistance. nih.gov

Derivatives of this compound could be rationally designed as multi-target modulators. By fine-tuning the structure, it may be possible to create compounds that inhibit a carefully selected set of kinases involved in both tumor growth and survival pathways. For instance, a single agent could be engineered to co-inhibit a receptor tyrosine kinase like EGFR and a downstream signaling node such as PI3K, potentially leading to a more durable therapeutic response. nih.govmskcc.org This strategy has been successfully employed with multi-targeted inhibitors that show efficacy in complex malignancies. chemicalkinomics.com The exploration of such compounds requires screening against large panels of kinases to build a comprehensive selectivity profile.

| Kinase Target | Signaling Pathway | Inhibition (% at 1 µM) | Therapeutic Rationale |

|---|---|---|---|

| Kinase A (Primary) | Proliferation | 95% | Inhibit primary oncogenic driver |

| Kinase B (Secondary) | Survival/Anti-apoptosis | 88% | Block downstream survival signals |

| Kinase C (Resistance) | Resistance Pathway | 75% | Prevent activation of escape mechanisms |

| Kinase D (Off-Target) | Unrelated Pathway | <10% | Minimize potential for side effects |

Application of Artificial Intelligence and Machine Learning in Chemical Space Exploration

The sheer number of possible chemical modifications to a scaffold like this compound makes its experimental exploration exhaustive and costly. Artificial intelligence (AI) and machine learning (ML) are transformative tools that can dramatically accelerate this process. oreilly.comnih.govresearchgate.net These computational methods can analyze vast datasets to identify patterns and make predictions, guiding researchers toward the most promising molecules. nih.gov

Future research on this compound's derivatives will heavily rely on AI/ML for several key tasks:

High-Throughput Virtual Screening (HTVS): AI algorithms can screen massive virtual libraries of compounds derived from the parent scaffold against structural models of target proteins to predict binding affinity and prioritize candidates for synthesis. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing experimental data to build predictive models that correlate specific structural features with biological activity, helping to refine analogue design. nih.gov

De Novo Drug Design: Generative AI models can design entirely novel molecules from scratch, optimized for desired properties such as high potency, selectivity, and favorable pharmacokinetics, while retaining the core structural motifs of the parent compound. researchgate.net

Property Prediction: AI can predict crucial absorption, distribution, metabolism, and excretion (ADME) properties, allowing researchers to filter out compounds with a high likelihood of failure early in the discovery pipeline. researchgate.net

| AI/ML Method | Application | Expected Outcome |

|---|---|---|

| Deep Learning Neural Networks | Virtual screening of analogue libraries | Identification of high-affinity binders for priority synthesis. mednexus.org |

| Support Vector Machines (SVM) | Building QSAR models | Prediction of biological activity for unsynthesized compounds. nih.gov |

| Generative Adversarial Networks (GANs) | De novo design of novel structures | Creation of novel, patentable chemical entities with optimized properties. |

| Graph Convolutional Networks (GCN) | Prediction of ADME/Tox properties | Early-stage deselection of candidates with poor drug-like properties. |

Interdisciplinary Research Collaborations

The journey of a chemical scaffold from a laboratory curiosity to a potential therapeutic is a complex endeavor that necessitates seamless collaboration among experts from various scientific disciplines. nih.govnih.gov The future development of analogues of this compound will depend on the formation of synergistic, interdisciplinary research teams.

The typical workflow involves a cyclical, iterative process:

Computational Chemists and Data Scientists use AI/ML to design and prioritize a set of virtual compounds. oreilly.com

Medicinal and Synthetic Chemists synthesize the prioritized molecules in the laboratory. chemicalkinomics.com

Biochemists and Pharmacologists test the synthesized compounds in a battery of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. nih.gov

Structural Biologists work to solve the crystal structures of the most promising compounds bound to their protein targets, providing atomic-level insights into the binding interactions.

The collective data from these efforts is then fed back to the computational team, who refine their models and design the next generation of improved analogues, thus restarting the optimization cycle.

This integrated approach ensures that research is driven by data at every stage, maximizing efficiency and increasing the probability of success in discovering a drug candidate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methylsulfonyl-5-(piperidin-1-yl)aniline, and what key intermediates are involved?

- Methodology : The compound can be synthesized via nitro reduction of precursors. For example, 5-nitro-2-(piperidin-1-yl)benzaldehyde (a structurally related intermediate) is reduced using catalytic hydrogenation or sodium dithionite to yield the corresponding aniline derivative . Sulfonylation of the amine group with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is typically employed to introduce the methylsulfonyl moiety.

- Key Intermediates :

| Intermediate | Role | Reference |

|---|---|---|

| 5-Nitro-2-(piperidin-1-yl)benzaldehyde | Precursor for nitro reduction | |

| 5-Amino-2-(piperidin-1-yl)benzaldehyde | Intermediate for sulfonylation |

Q. How is this compound characterized analytically?

- Techniques :

- FT-IR : Confirms the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups .

- UV-Vis : Detects π→π* transitions in the aromatic ring (λmax ~250–300 nm) .

- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., piperidine ring conformation) .

- Data Interpretation : Discrepancies in melting points (e.g., 41°C vs. 39–40°C in literature) may arise from polymorphic forms or solvent recrystallization effects .

Q. What are the primary applications of this compound in pharmaceutical research?

- Role : Acts as a building block for kinase inhibitors or GPCR-targeted therapies due to its sulfonamide and piperidine motifs, which enhance solubility and binding affinity .

- Case Study : Derivatives with similar structures (e.g., 3-methoxy-4-(4-methylpiperazin-1-yl)aniline) are used in antipsychotic drug development .

Q. What safety precautions are recommended for handling this compound?

- Toxicity : Aniline derivatives are suspected carcinogens and skin sensitizers. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at –20°C in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the sulfonylation step?

- Experimental Design :

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for sulfonylation efficiency .

- Catalysis : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate sulfonyl groups, enabling reactions in aqueous/organic mixed solvents .

- Data Analysis : A Box-Behnken design (3 factors: temperature, solvent ratio, catalyst loading) can model optimal conditions .

Q. How do steric effects from the piperidine ring influence regioselectivity in subsequent functionalization?

- Mechanistic Insight : The piperidine ring introduces steric hindrance, favoring electrophilic substitution at the para position relative to the sulfonamide group. Computational studies (DFT) can predict reactive sites .

- Case Study : In 5-(4-methylpiperazin-1-yl)-2-nitroaniline, the piperazine ring directs nitration to the ortho position .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria of the piperidine ring may cause splitting in -NMR peaks. Use variable-temperature NMR to confirm .

- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding with DMSO can deshield amine protons .

Q. What strategies mitigate degradation during long-term storage?

- Stability Studies :

| Condition | Degradation Pathway | Mitigation |

|---|---|---|

| Light | Photo-oxidation of aniline | Amber glass vials |

| Humidity | Hydrolysis of sulfonamide | Desiccant packs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.